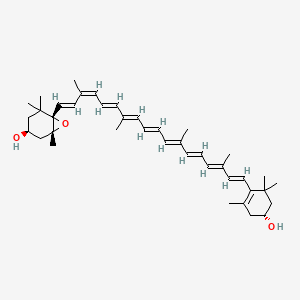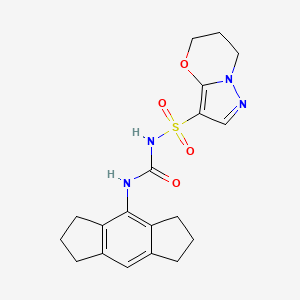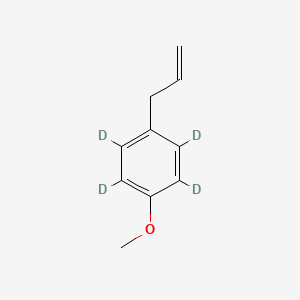
(9Z)-5alpha,6alpha-Epoxy-5,6-dihydro-beta,beta-carotene-3beta,3'beta-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(9Z)-Antheraxanthin is a naturally occurring xanthophyll pigment found in various plants and algae. It plays a crucial role in the xanthophyll cycle, which is involved in the protection of photosynthetic organisms from excessive light. This compound is an intermediate in the conversion of violaxanthin to zeaxanthin, both of which are important for non-photochemical quenching, a mechanism that dissipates excess light energy as heat to prevent damage to the photosynthetic apparatus.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (9Z)-Antheraxanthin typically involves the selective oxidation of zeaxanthin. One common method includes the use of mild oxidizing agents such as potassium permanganate or molecular oxygen in the presence of a catalyst. The reaction conditions often require controlled temperatures and pH to ensure the selective formation of (9Z)-Antheraxanthin without over-oxidation.
Industrial Production Methods: Industrial production of (9Z)-Antheraxanthin can be achieved through biotechnological approaches, such as the cultivation of microalgae or genetically modified plants that overproduce this pigment. These methods are preferred due to their sustainability and the ability to produce high yields of the compound under controlled conditions.
化学反応の分析
Types of Reactions: (9Z)-Antheraxanthin undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form violaxanthin.
Reduction: It can be reduced back to zeaxanthin.
Isomerization: It can undergo isomerization to form different geometric isomers.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, molecular oxygen, or other mild oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Isomerization: Light or heat can induce isomerization.
Major Products:
Oxidation: Violaxanthin.
Reduction: Zeaxanthin.
Isomerization: Various geometric isomers of antheraxanthin.
科学的研究の応用
(9Z)-Antheraxanthin has several scientific research applications, including:
Chemistry: Used as a model compound to study the xanthophyll cycle and its role in photoprotection.
Biology: Investigated for its role in the regulation of photosynthesis and protection against photooxidative stress.
Medicine: Explored for its potential antioxidant properties and its role in preventing age-related macular degeneration.
Industry: Utilized in the food and cosmetic industries as a natural colorant and antioxidant.
作用機序
The mechanism of action of (9Z)-Antheraxanthin involves its participation in the xanthophyll cycle. It acts as an intermediate in the conversion of violaxanthin to zeaxanthin, which is crucial for non-photochemical quenching. This process helps dissipate excess light energy as heat, protecting the photosynthetic apparatus from damage. The molecular targets include the light-harvesting complexes in the chloroplasts, where (9Z)-Antheraxanthin interacts with other xanthophylls and proteins to regulate energy dissipation.
類似化合物との比較
Violaxanthin: Another xanthophyll involved in the xanthophyll cycle, which can be converted to (9Z)-Antheraxanthin.
Zeaxanthin: A xanthophyll that is formed from (9Z)-Antheraxanthin and plays a role in photoprotection.
Lutein: A structurally similar xanthophyll with antioxidant properties.
Uniqueness: (9Z)-Antheraxanthin is unique due to its specific role as an intermediate in the xanthophyll cycle. Unlike violaxanthin and zeaxanthin, which are more stable end products, (9Z)-Antheraxanthin is transient and plays a dynamic role in regulating the balance between light harvesting and photoprotection.
特性
分子式 |
C40H56O3 |
|---|---|
分子量 |
584.9 g/mol |
IUPAC名 |
(1R,3S,6S)-6-[(1E,3Z,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-1,5,5-trimethyl-7-oxabicyclo[4.1.0]heptan-3-ol |
InChI |
InChI=1S/C40H56O3/c1-29(17-13-19-31(3)21-22-36-33(5)25-34(41)26-37(36,6)7)15-11-12-16-30(2)18-14-20-32(4)23-24-40-38(8,9)27-35(42)28-39(40,10)43-40/h11-24,34-35,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,22-21+,24-23+,29-15+,30-16+,31-19+,32-20-/t34-,35+,39-,40+/m1/s1 |
InChIキー |
OFNSUWBAQRCHAV-CGOFHDSUSA-N |
異性体SMILES |
CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(/C)\C=C\[C@]23[C@](O2)(C[C@H](CC3(C)C)O)C)/C)/C |
正規SMILES |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC23C(CC(CC2(O3)C)O)(C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12371746.png)



![disodium;3-hydroxy-4-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12371769.png)

![N-[3-(2,2-dimethyloxan-4-yl)-3-(2-methoxyphenyl)propyl]-N-[(4-methoxyphenyl)methyl]furan-2-carboxamide](/img/structure/B12371773.png)

![6-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-1-[6-[(6-methyl-1,2,4,5-tetrazin-3-yl)methylamino]-6-oxohexyl]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]hexanoic acid;hexafluorophosphate](/img/structure/B12371785.png)

![5-(1,1,2,2,3,3,3-heptadeuteriopropyl)-2-[(1R,6R)-3-(hydroxymethyl)-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene-1,3-diol](/img/structure/B12371805.png)

![2-[3-[3-[4-(13-Chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]propyl]phenyl]-2-methylpropanoic acid](/img/structure/B12371812.png)

